1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

Description

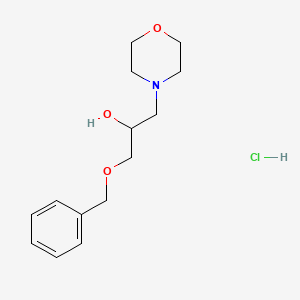

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a benzyloxy group at position 1 and a morpholine ring at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-morpholin-4-yl-3-phenylmethoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c16-14(10-15-6-8-17-9-7-15)12-18-11-13-4-2-1-3-5-13;/h1-5,14,16H,6-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKTVOPAHYMQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of 3-chloropropanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy or morpholine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

While a comprehensive overview of "1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride" applications, data, and case studies is not available within the provided search results, the search results do provide information on synthesis processes and related compounds with benzyloxy groups that have potential therapeutic applications.

Synthesis and Use of Benzyloxy Compounds

- Posaconazole Synthesis: A patent document describes a process for the preparation of (S)-2-(Benzyloxy)-1-morpholinopropan-1-one, a step in the synthesis of Posaconazole, an antifungal agent . The process involves reacting sodium hydroxide with toluene and benzoyl chloride, followed by the addition of (S)-2-Hydroxy-1-morpholinopropan-1-one .

- (S)-N-(2-(3-(4-(benzyloxy)-3-methylphenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide Synthesis: Experimental procedures for synthesizing (S)-N-(2-(3-(4-(benzyloxy)-3-methylphenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide (10-B1) have been documented . This involves reacting (S)-2-((4-(benzyloxy)-3-methylphenoxy)methyl)oxirane with N-(2-aminoethyl)morpholine-4-carboxamide .

Potential Therapeutic Applications of Benzyloxy Compounds

- Neuroprotective Effects: Benzyloxy-substituted small molecules have demonstrated potential as monoamine oxidase B inhibitors with neuroprotective effects, suggesting a possible therapeutic avenue for Parkinson's disease . Studies have shown that these compounds can increase the survival of PC12 cells treated with neurotoxins and exhibit good blood-brain barrier permeability and low toxicity .

- Monoamine Oxidase Inhibition: Research indicates that benzyloxy chalcones exhibit inhibitory actions against human monoamine oxidases, particularly hMAO-B . Compounds with a benzyloxy group at the para position of the B-ring displayed more hMAO-B inhibition . These compounds have demonstrated significant permeability and CNS bioavailability .

- Non-Opioid Pain Relief: A non-opioid painkiller, benzyloxy-cyclopentyladenosine (BnOCPA), has shown promising results in test systems . BnOCPA is a selective analgesic that activates only one type of G protein, reducing potential side effects and offering a non-addictive alternative to traditional opioid painkillers .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Several benzimidazole derivatives share structural similarities with the target compound but differ in substituents. For example:

- Compound 9 (1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol) replaces the benzyloxy group with a benzyl-imino-benzimidazole moiety. This substitution increases molecular weight (m/z 367 vs. ~299 for the target compound) and alters polarity, as evidenced by a shorter HPLC retention time (Rt = 0.67 min) compared to analogs with bulkier substituents (e.g., Rt = 1.19 min for Compound 10) .

- Compound 5 (phenoxy-substituted) and Compound 7 (3,5-difluorophenoxy-substituted) demonstrate how aromatic substituents influence LCMS profiles. The fluorinated analog (m/z 410) exhibits higher mass and polarity than non-fluorinated counterparts, suggesting that halogenation could enhance metabolic stability .

Table 1: Physicochemical Properties of Selected Compounds

Role of the Benzyloxy Group in Electrochemical Behavior

The benzyloxy group is a critical structural feature shared with 1-(benzyloxy)-4-(trifluoromethyl)benzene (). Voltammetric studies of this compound revealed an anodic wave at Ep = +1.05 V (pH-dependent), attributed to oxidation of the benzyloxy moiety. This suggests that the benzyloxy group in the target compound may confer similar electrochemical instability under oxidative conditions, necessitating careful handling in drug formulations .

Morpholine vs. Alternative Amine Substituents

Morpholine rings are known for enhancing solubility and modulating pharmacokinetics. For instance:

- 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride () replaces morpholine with a benzyl-hydroxyethylamino group. This substitution introduces a secondary amine and a naphthalenyloxy group, likely reducing water solubility compared to the target compound’s morpholine-hydrochloride combination .

- Compound 8 (4-isopropylphenoxy-substituted, m/z 416) in lacks a nitrogen-containing ring, resulting in lower polarity and longer retention time (Rt = 1.14 min), highlighting morpholine’s role in improving chromatographic behavior .

Hydrochloride Salt vs. Free Base Forms

The hydrochloride salt form of the target compound contrasts with free-base analogs like those in . Salt formation typically increases aqueous solubility and bioavailability. For example, N-methyl-3-phenylpropan-1-amine hydrochloride () exhibits enhanced solubility compared to its free amine, a property critical for oral drug delivery .

Biological Activity

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

This compound is characterized by a benzyloxy group and a morpholine ring, which are crucial for its interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation and reduction, which can lead to the formation of biologically active derivatives. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been used in studies focusing on enzyme inhibition related to various metabolic pathways. For instance, it has shown potential in inhibiting certain kinases and phosphatases, which are critical in cellular signaling pathways.

2. Neuroleptic Activity

In a study examining neuroleptic activity, compounds structurally related to this compound were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The results demonstrated that modifications in the structure could enhance neuroleptic effects, suggesting that similar derivatives of this compound might possess significant neuroactive properties .

3. Antibacterial Properties

The compound has also been investigated for its antibacterial properties against Gram-negative bacteria. In vitro studies have shown promising activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating effective bacteriostatic activity .

Data Table: Biological Activity Overview

Case Study 1: Neuroleptic Efficacy

A study focused on the structural modifications of benzamides related to this compound indicated that introducing a benzyl group significantly enhanced the neuroleptic activity compared to traditional compounds like metoclopramide. This suggests that similar modifications could yield potent neuroleptics with reduced side effects .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial efficacy of various derivatives, compound 1 was highlighted for its low cytotoxicity while maintaining effective antibacterial action against resistant strains of bacteria. The research provided insights into its mechanism as an inhibitor of DNA gyrase, essential for bacterial replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) is effective for activating carboxylic acids in amide bond formation, as demonstrated in multi-step syntheses of structurally related compounds . Optimization involves:

- Temperature control : Reactions at 0–25°C to minimize side products.

- Catalyst selection : Use of morpholine derivatives as nucleophiles in SN2 reactions.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the benzyloxy, morpholine, and propan-2-ol moieties.

- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]+ expected at ~310–330 m/z, depending on isotopic patterns) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Confirm chloride content via titration or ion chromatography .

Q. What are the critical considerations for storing and handling this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the morpholine or benzyloxy groups.

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor by HPLC .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in various solvents, and what methods assess these properties?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and polar solvents (water, DMSO, ethanol). The hydrochloride salt enhances aqueous solubility compared to the free base, as seen in structurally similar morpholine derivatives .

- Stability Analysis : Conduct stress testing under oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .

Q. What strategies are employed to investigate the compound’s potential as a modulator of ion channels or receptors, based on structural analogs?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled antagonists for Kir channels) to evaluate affinity. The morpholine moiety in related compounds shows activity against inward rectifier potassium (Kir) channels .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyloxy or morpholine groups and compare IC values in electrophysiology assays .

Q. How can researchers resolve discrepancies in reported data regarding the compound’s reactivity or biological activity?

- Methodological Answer :

- Controlled Replication : Standardize experimental conditions (e.g., solvent purity, temperature) across labs.

- Advanced Analytical Techniques : Use cyclic voltammetry to study oxidation profiles (e.g., anodic waves at +1.05 V in pH 3–4 buffers) and correlate with degradation pathways .

- Meta-Analysis : Cross-reference data from orthogonal methods (e.g., combining NMR, MS, and X-ray crystallography) to confirm structural assignments .

Key Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed studies or pharmacopeial standards .

- Structural analogs (e.g., benzyloxy-propanol derivatives) provide insights into reactivity and biological targeting .

- Methodological rigor is critical for reproducibility, particularly in synthetic and stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.